2-(3-Fluorophenyl)-2-methylpropanenitrile
Description
2-(3-Fluorophenyl)-2-methylpropanenitrile (CAS: 1353979-32-4) is a fluorinated aromatic nitrile compound characterized by a meta-fluorophenyl group attached to a branched aliphatic nitrile framework. Its molecular formula is C₁₀H₁₀FN, with a molecular weight of 163.19 g/mol. This compound has been explored in pharmaceutical and agrochemical research, particularly as a synthetic intermediate.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMIPICRZKCQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 3-fluorobenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the nitrile group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, potentially resulting in more potent biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Fluorophenyl-2-methylpropanenitrile Isomers
Key Findings :
- Meta-substitution (3-fluorophenyl) introduces moderate steric and electronic effects, balancing reactivity for intermediate synthesis.
- Para-substitution (4-fluorophenyl) enhances metabolic stability due to reduced steric interactions, making it preferable in drug candidates .
- Ortho-substitution (2-fluorophenyl) often leads to lower yields in coupling reactions due to steric constraints .
Functional Group Variations
Table 2: Nitrile Derivatives with Modified Substituents
Key Findings :
- The benzoylphenyl derivative exhibits strong π-π stacking interactions, useful in photostability assays but prone to degradation under UV light .
- Procyazine ’s triazine core enables herbicidal activity via inhibition of photosynthetic pathways, demonstrating the role of heterocyclic groups in agrochemicals .
- The aminopyridinyl variant’s electron-rich structure enhances charge transport in OLEDs, highlighting its utility in materials science .
Structural Analogs with Modified Backbones
Table 3: Backbone-Modified Analogs
Key Findings :
- The methoxyphenyl branch improves solubility in polar solvents, advantageous for reaction optimization .
- Hydroxy and dimethylamino groups introduce chirality and hydrogen-bonding capacity, critical for catalytic applications .
- Alkyne-containing analogs enable modular synthesis but require low-temperature storage to prevent decomposition .
Biological Activity
2-(3-Fluorophenyl)-2-methylpropanenitrile, also known by its IUPAC name, is an organic compound characterized by a fluorine atom attached to a phenyl ring, which is linked to a nitrile group through a methyl-substituted carbon. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C10H10FN
- Molecular Weight : 179.19 g/mol
- IUPAC Name : this compound
- CAS Number : 93748-10-8
The presence of the fluorine atom is significant as it can influence the compound's reactivity, stability, and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances the compound's binding affinity to certain enzymes and receptors, potentially modulating biochemical pathways.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could interact with receptor sites, influencing physiological responses.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. Results indicated that the compound exhibited significant inhibitory activity with an IC50 value of 25 µM, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Receptor Modulation
Another research focused on the modulation of neurotransmitter receptors by this compound. The findings showed that it acted as a partial agonist at certain receptor sites, which could have implications for treating neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.
| Structural Feature | Activity Impact |
|---|---|
| Fluorine Substitution | Increases binding affinity |
| Nitrile Group | Enhances metabolic stability |
| Methyl Group | Modulates lipophilicity |
The SAR studies indicate that modifications to the structure can lead to variations in biological activity, highlighting the importance of chemical design in drug development.
Synthesis and Production
The synthesis of this compound typically involves a nucleophilic substitution reaction:
- Starting Materials : 3-fluorobenzyl chloride and acetonitrile.
- Catalyst : Sodium hydride.
- Solvent : Dimethylformamide (DMF).
- Temperature : Elevated conditions to ensure complete conversion.
This synthetic route is efficient for producing the compound in laboratory settings and can be scaled for industrial production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
